2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-Imidazole

Catalog No.
S876337
CAS No.
1425052-90-9
M.F
C22H31N2OP
M. Wt
370.477
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-I...

CAS Number

1425052-90-9

Product Name

2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-Imidazole

IUPAC Name

dicyclohexyl-[1-(2-methoxyphenyl)imidazol-2-yl]phosphane

Molecular Formula

C22H31N2OP

Molecular Weight

370.477

InChI

InChI=1S/C22H31N2OP/c1-25-21-15-9-8-14-20(21)24-17-16-23-22(24)26(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h8-9,14-19H,2-7,10-13H2,1H3

InChI Key

FPTMGYQPQDMGER-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2C=CN=C2P(C3CCCCC3)C4CCCCC4

Synonyms

2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)imidazole

2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-imidazole is a specialized compound belonging to the imidazole family, characterized by its unique structure that incorporates both a dicyclohexylphosphino group and a 2-methoxyphenyl moiety. The molecular formula is C₁₈H₂₃N₂P, with a molecular weight of approximately 370.47 g/mol. This compound is notable for its potential applications in catalysis and medicinal chemistry, primarily due to the imidazole ring's versatility and the phosphine's electron-donating properties.

Typical of imidazoles and phosphines. Key reactions include:

  • C-H Activation: The imidazole ring can undergo C-H activation, making it suitable for further functionalization through palladium-catalyzed cross-coupling reactions .
  • Ligand Exchange: The dicyclohexylphosphino group can facilitate ligand exchange processes in coordination chemistry, enhancing the reactivity of metal complexes .
  • Electrophilic Substitution: The 2-methoxyphenyl group can be involved in electrophilic aromatic substitution reactions, allowing for further derivatization of the compound .

The synthesis of 2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-imidazole can be achieved through several methods:

  • Phosphine Addition: The reaction of 1-(2-methoxyphenyl)-1H-imidazole with dicyclohexylphosphine under appropriate conditions leads to the formation of the desired compound.
  • Multicomponent Reactions: Recent advancements suggest that multicomponent reactions can be employed to synthesize substituted imidazoles efficiently, offering a route to incorporate diverse functionalities .

This compound has potential applications in various fields:

  • Catalysis: Due to its ability to stabilize metal centers, it may serve as a ligand in catalytic processes involving transition metals.
  • Pharmaceutical Chemistry: Its structural characteristics make it a candidate for drug development, particularly in targeting diseases where imidazole derivatives have shown efficacy.
  • Material Science: The unique properties of this compound could be explored in the development of new materials or molecular sensors.

Interaction studies involving 2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-imidazole focus on its behavior as a ligand in coordination complexes. These studies typically examine:

  • Binding Affinity: Assessing how effectively the compound binds to various metal ions.
  • Stability Constants: Evaluating the stability of metal-ligand complexes formed with this compound under different conditions.

Several compounds share structural similarities with 2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-imidazole. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
1-(2-Methoxyphenyl)-1H-imidazoleContains only the imidazole and phenyl moietyLacks phosphine functionality
DicyclohexylphosphineSimple phosphine without an imidazole componentStrong electron donor but no heterocyclic structure
2-(Diphenylphosphino)-1H-imidazoleSimilar imidazole structure with different phosphineMay exhibit different reactivity patterns
4-Methyl-1H-imidazoleImidazole with a methyl substituentLess steric hindrance compared to dicyclohexyl group

The unique combination of a dicyclohexylphosphino group with an imidazole framework distinguishes 2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-imidazole from other similar compounds, enhancing its potential utility in both catalytic and biological applications.

XLogP3

5.2

Dates

Modify: 2023-08-15

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